molecular formula C9H13NO2S B8717044 2-(Pentan-3-yl)thiazole-4-carboxylic acid

2-(Pentan-3-yl)thiazole-4-carboxylic acid

Cat. No. B8717044
M. Wt: 199.27 g/mol
InChI Key: PZNQZINOSUTHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentan-3-yl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-pentan-3-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H13NO2S/c1-3-6(4-2)8-10-7(5-13-8)9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

PZNQZINOSUTHRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=CS1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared by the method of Carboxylic Acid 2, step d using ethyl 2-(pentan-3-yl)thiazole-4-carboxylate [Carboxylic Acid 3, step c] (2.8 g) in place of ethyl 2-cyclopentylthiazole-4-carboxylate. Yield 2.3 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (2.07 g) was added to a solution of ethyl 2-(pentan-3-yl)thiazole-4-carboxylate (example 71, step c) (2.8 g) in a mixture of THF (80 mL) and water (20 mL). The resulting mixture was stirred overnight. The reaction was acidified with concentrated hydrochloric acid (6 mL) and the volatiles evaporated. The resulting aqueous mixture was saturated with sodium chloride and extracted with ethyl acetate (3×100 mL). The combined organic solutions were dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a white solid. Yield 2.3 g
Name
Lithium hydroxide monohydrate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.